2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a piperazine-derived compound characterized by a methoxyphenyl-substituted piperazine core linked to a phenylacetyl group via an ester bond. Its synthesis likely involves multi-step reactions, as seen in analogous piperazine derivatives (e.g., coupling of piperazine intermediates with activated esters or acyl chlorides) .
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C21H24N2O4/c1-16(24)27-20(17-8-4-3-5-9-17)21(25)23-14-12-22(13-15-23)18-10-6-7-11-19(18)26-2/h3-11,20H,12-15H2,1-2H3 |
InChI Key |
MZNVCTIXTQHLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate typically involves multiple steps. One common synthetic route starts with the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to introduce the oxo group. This is followed by esterification to form the acetate ester. The reaction conditions often involve the use of organic solvents such as chloroform and methanol, and purification is achieved through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, the compound can modulate their activity, potentially leading to therapeutic effects in conditions such as hypertension and benign prostatic hyperplasia .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound shares structural motifs with several piperazine-based derivatives, differing primarily in substituents and functional groups. Key comparisons include:
Key Observations:
- Substituent Effects: The target compound’s methoxyphenyl group may enhance solubility compared to halogenated analogs (e.g., 10m, 10o), but reduce metabolic stability due to demethylation susceptibility .
- Synthetic Yields: Piperazine derivatives with bulky substituents (e.g., 10o: 88.4% yield) show marginally lower yields than simpler analogs, possibly due to steric hindrance during coupling .
Pharmacological and Functional Comparisons
- However, the absence of a pyridin-3-ylbenzamide group in the target compound may limit Y2 specificity .
- Antimicrobial Activity: Derivatives like 10m and 10o exhibit antimicrobial properties attributed to urea and thiazole moieties, which are absent in the target compound .
Research Implications and Limitations
- Gaps in Data: Direct pharmacological or kinetic data for the target compound are absent in the provided evidence, necessitating further in vitro studies.
- Structural Optimization: Substituent modifications (e.g., replacing methoxy with trifluoromethyl groups) could enhance receptor affinity or metabolic stability, as seen in 10m and 10o .
Biological Activity
The compound 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate , often referred to as a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacodynamics, therapeutic implications, and relevant case studies.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C19H24N2O3
- Molecular Weight : 328.41 g/mol
- SMILES Notation : CC(=O)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C=C(C=C)OC
Structural Characteristics
The compound features a piperazine ring substituted with a methoxyphenyl group, which is significant for its interaction with various biological targets. The acetyl group contributes to its lipophilicity, potentially enhancing membrane permeability.
Research indicates that compounds similar to This compound often exhibit activity through the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The piperazine moiety is known for its ability to interact with serotonin receptors, which can lead to antidepressant and anxiolytic effects.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially improving mood and cognitive function.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
A study involving the administration of a similar piperazine derivative in rodent models showed significant antidepressant-like effects as measured by the forced swim test (FST). The compound reduced immobility time, indicating enhanced mood. The mechanism was linked to increased serotonin levels due to MAO inhibition.
Case Study 2: Neuroprotective Properties
Another investigation focused on neuroprotective effects against oxidative stress. The compound demonstrated a capacity to scavenge free radicals and reduce neuronal cell death in vitro. This suggests potential applications in neurodegenerative diseases like Alzheimer’s.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
